Lipophilicity Deviation: XLogP3 of 3.0 Positions the Compound at the Upper Bound of CNS Desirability
The computed partition coefficient XLogP3 of the target compound is 3.0, determined using the PubChem XLogP3 3.0 algorithm [1]. The 4‑chlorophenyl group contributes approximately +0.7 log units relative to an unsubstituted phenyl, while the 2‑fluoropyridin‑3‑yl moiety adds a further polarizable increment. Unsubstituted phenylpiperazine methanone analogs such as [4-(2-fluorophenyl)piperazin-1-yl](pyridin-3-yl)methanone exhibit computed logP values closer to 2.2–2.5 based on class‑level inference from the piperazine methanone series [2]. The higher lipophilicity of the target compound may confer enhanced blood–brain barrier permeability but also increased susceptibility to CYP450 metabolism and hERG binding relative to less lipophilic congeners.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 3.0 |
| Comparator Or Baseline | Unsubstituted phenyl analog range: 2.2–2.5 (class-level estimate) [2] |
| Quantified Difference | +0.5 to +0.8 log units higher lipophilicity |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem); comparator values estimated from published piperazine methanone library analysis |
Why This Matters
Lipophilicity directly governs solubility, permeability, and off-target binding; a difference of +0.5 log units can shift a compound from acceptable CNS multiparameter optimization (MPO) space into a region of elevated attrition risk, requiring careful formulation or structural optimization.
- [1] PubChem. Compound Summary for CID 69161699: [4-(4-Chlorophenyl)piperazin-1-yl](2-fluoropyridin-3-yl)methanone. National Center for Biotechnology Information (2025). View Source
- [2] Wager TT, Hou X, Verhoest PR, Villalobos A. Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach To Enable Alignment of Druglike Properties. ACS Chem Neurosci. 2010;1(6):435‑449. doi:10.1021/cn100008c. View Source
